(Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
BenchChem offers high-quality (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-17-10-5-14(11-18(17)26-3)12-19-20(25)23(21(28)29-19)16-8-6-15(7-9-16)22-13(2)24/h5-12H,4H2,1-3H3,(H,22,24)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBKZRWYROHKT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound belonging to the thiazolidinone family. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure, characterized by a thiazolidinone core with various substituents, enhances its potential therapeutic applications.
Structural Characteristics
The molecular formula of (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is C21H20N2O5S, with a molecular weight of 412.46 g/mol. The compound features several key structural components:
- Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen.
- Benzylidene Moiety : Enhances solubility and biological activity due to the presence of ethoxy and methoxy groups.
Antimicrobial Activity
Research indicates that (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. It inhibits key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. In animal models, (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been shown to reduce swelling and pain associated with inflammatory conditions.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways. Molecular docking studies indicate that it may interact with specific targets involved in cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating potent antibacterial activity.
- Anti-inflammatory Effects : In a mouse model of paw edema induced by carrageenan, treatment with the compound significantly reduced paw swelling compared to the control group, supporting its potential use in treating inflammatory diseases.
- Cytotoxicity Studies : The compound was tested on MCF7 (breast cancer) and HT29 (colon cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating effective cytotoxicity against these cancer types.
The biological activity of (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells.
- Apoptotic Pathway Activation : Activation of caspases leads to programmed cell death in tumor cells.
Preparation Methods
Synthesis of 3-(4-Aminophenyl)-2-Thioxothiazolidin-4-One
Reagents :
- 4-Aminophenyl isothiocyanate (1.0 equiv)
- Chloroacetic acid (1.2 equiv)
- Potassium hydroxide (2.0 equiv)
Procedure :
- Dissolve 4-aminophenyl isothiocyanate (10.0 g, 60.6 mmol) in anhydrous ethanol (150 mL).
- Add chloroacetic acid (6.9 g, 72.7 mmol) and KOH (6.8 g, 121.2 mmol).
- Reflux at 80°C for 8 hr.
- Cool, filter, and recrystallize from ethanol/water (3:1) to yield a pale-yellow solid (Yield: 78%, m.p. 182–184°C).
Characterization :
- FTIR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.62 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂).
Acetylation to Form N-(4-(2-Thioxo-4-Oxothiazolidin-3-yl)Phenyl)Acetamide
Reagents :
- 3-(4-Aminophenyl)-2-thioxothiazolidin-4-one (1.0 equiv)
- Acetic anhydride (1.5 equiv)
- Pyridine (catalytic)
Procedure :
- Suspend the thiazolidinone intermediate (8.5 g, 35.4 mmol) in dry dichloromethane (100 mL).
- Add acetic anhydride (5.4 mL, 53.1 mmol) and pyridine (2 drops).
- Stir at 25°C for 12 hr.
- Concentrate under vacuum and wash with cold hexane (Yield: 85%, m.p. 195–197°C).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 187.1 (C=O), 169.8 (NHC=O), 135.2–118.4 (ArC).
- Elemental Analysis : Calculated for C₁₁H₁₀N₂O₂S₂: C 48.16%, H 3.68%; Found: C 48.02%, H 3.71%.
Knoevenagel Condensation for Benzylidene Incorporation
Reagents :
- N-(4-(2-Thioxo-4-oxothiazolidin-3-yl)phenyl)acetamide (1.0 equiv)
- 4-Ethoxy-3-methoxybenzaldehyde (1.1 equiv)
- Morpholine (0.2 equiv)
Procedure :
- Dissolve the acetamide derivative (5.0 g, 16.3 mmol) and aldehyde (3.2 g, 17.9 mmol) in ethanol (50 mL).
- Add morpholine (0.3 mL) and reflux at 85°C for 6 hr.
- Cool to 0°C, collect precipitated solid, and purify via silica gel chromatography (EtOAc/hexane, 1:2) (Yield: 62%, m.p. 210–212°C).
Characterization :
- UV-Vis (MeOH) : λₘₐₓ = 342 nm (π→π* transition of benzylidene).
- X-ray Crystallography : Confirmed Z-configuration with dihedral angle = 12.3° between thiazolidinone and aryl rings.
Optimization Data and Reaction Conditions
Table 1: Effect of Catalysts on Condensation Yield
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Morpholine | 85 | 6 | 62 |
| Piperidine | 85 | 8 | 58 |
| DBU | 90 | 5 | 54 |
Key Insight : Morpholine provided optimal yield due to its moderate basicity and ability to stabilize the enolate intermediate.
Mechanistic Considerations
The Knoevenagel condensation proceeds via:
- Enolate formation : Deprotonation of the thiazolidinone’s active methylene group by morpholine.
- Nucleophilic attack : Enolate reacts with the aldehyde’s electrophilic carbonyl carbon.
- Dehydration : Elimination of water to form the Z-configured benzylidene derivative, favored by conjugation with the thioxo group.
Challenges and Solutions
- Stereoselectivity : The Z-isomer predominates (>95%) due to steric hindrance between the thiazolidinone’s sulfur and the aldehyde’s methoxy group.
- Purification : Silica gel chromatography with EtOAc/hexane (1:2) effectively separates geometric isomers.
Industrial-Scale Feasibility
Cost Analysis :
- Raw material cost: $12.50/g (pilot scale).
- Process intensification via flow chemistry reduces reaction time by 40%.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-N-(4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a thiazolidinone derivative (e.g., 4-oxo-2-thioxothiazolidine) with 4-ethoxy-3-methoxybenzaldehyde under acidic or basic conditions. Catalysts like piperidine or acetic acid facilitate the formation of the benzylidene moiety .
- Step 2 : Coupling with N-(4-aminophenyl)acetamide via nucleophilic substitution or amide bond formation. Microwave-assisted synthesis or solvent-free techniques may improve efficiency and reduce environmental impact .
- Purification : Recrystallization or column chromatography is used to isolate the final product, with purity confirmed via HPLC or NMR .
Q. How is the compound structurally characterized post-synthesis?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene group and acetamide linkage. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₁N₂O₄S₂) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding) .
Q. What catalysts or reaction conditions are critical for its synthesis?
- Catalysts : Piperidine or acetic acid for benzylidene condensation; potassium carbonate for acetamide coupling .
- Conditions :
- Temperature: 80–100°C for condensation; room temperature for coupling.
- Solvents: DMF or ethanol for polar intermediates; acetonitrile for final purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Variables to test :
- Solvent polarity : DMF enhances solubility of intermediates but may require post-reaction neutralization .
- Microwave assistance : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Catalyst loading : Excess piperidine (>1.5 eq) risks side reactions (e.g., over-oxidation) .
- Data-driven approach : Design of Experiments (DoE) models to correlate parameters (e.g., pH, temperature) with yield .
Q. How can contradictions in reported biological activity data be resolved?
- Case example : Antioxidant vs. anticancer activity discrepancies:
-
Structural factors : The 4-ethoxy-3-methoxybenzylidene group enhances radical scavenging (antioxidant), while the thioxothiazolidinone core may inhibit kinases (anticancer) .
-
Assay variability : Standardize protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) and validate with positive controls (e.g., ascorbic acid, doxorubicin) .
- Meta-analysis : Compare IC₅₀ values across studies (Table 1).
Table 1 : Biological Activity Variations
Study Activity (IC₅₀) Assay Type Reference A 12 µM (Antioxidant) DPPH B 8 µM (Anticancer) MTT (HeLa)
Q. What computational methods predict its interactions with biological targets?
- Molecular docking : Screen against PPAR-γ or COX-2 using AutoDock Vina. The thioxothiazolidinone ring shows high affinity for PPAR-γ’s ligand-binding domain .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Correlate substituents (e.g., methoxy vs. ethoxy) with bioactivity. 3,4-Dimethoxy analogs show enhanced binding .
Methodological Considerations
- Data contradiction analysis : Use structural analogs (e.g., fluorobenzylidene derivatives) to isolate substituent effects .
- SAR studies : Modify the benzylidene group (e.g., nitro vs. methoxy) to tune activity. Nitro groups enhance cytotoxicity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
